

# Introduction: Navigating the Nuances of Pyridine Nomenclature

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## Compound of Interest

**Compound Name:** 6-Bromo-3-chloro-2-methylpyridine

**Cat. No.:** B1519370

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In the field of medicinal chemistry, precision in nomenclature is paramount. The compound requested, "**6-Bromo-3-chloro-2-methylpyridine**," specifies one of several possible isomers for a brominated, chlorinated picoline. The location of substituents on the pyridine ring dictates the molecule's reactivity, steric hindrance, and ultimately, its utility as a synthetic building block.

According to IUPAC naming conventions, ring atoms are numbered starting from the nitrogen atom (position 1) and proceeding towards the highest-priority substituent. For the isomers discussed herein, the substituent order of priority is Bromo, Chloro, then Methyl. However, commercial availability and literature precedent predominantly feature the isomer 3-Bromo-2-chloro-6-methylpyridine (CAS 185017-72-5). This guide will focus primarily on this key intermediate while providing identifiers for related structures to ensure clarity and prevent synthetic ambiguity.

This document serves as a comprehensive resource, detailing the nomenclature, properties, synthesis, and applications of this versatile chemical intermediate, grounded in authoritative sources to support advanced research and development.

## Part 1: Compound Identification and Physicochemical Properties

Correctly identifying the specific isomer is the critical first step for any synthesis or procurement process. The table below outlines the key identifiers and properties for the most common

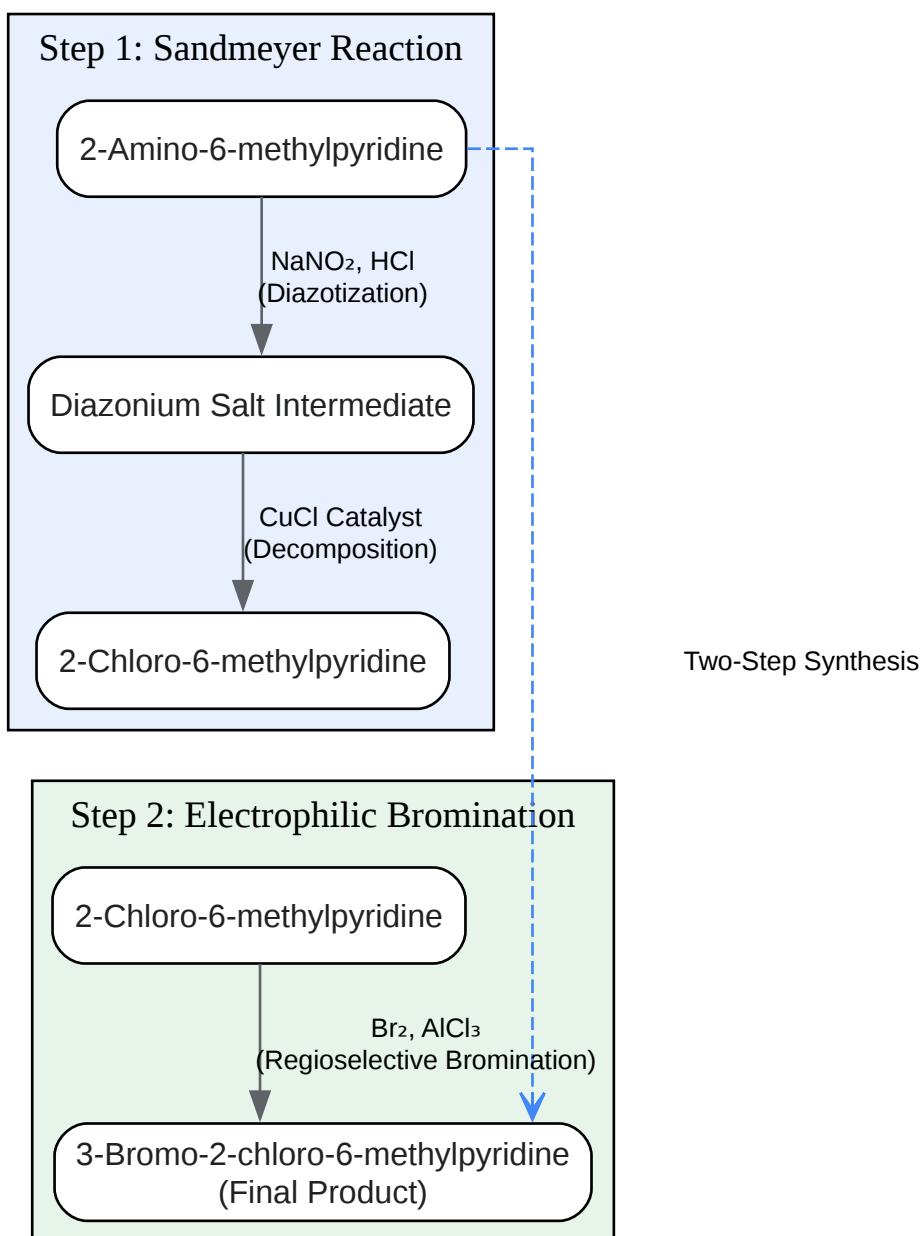
isomer, 3-Bromo-2-chloro-6-methylpyridine, and its related structures.

Property	3-Bromo-2-chloro-6-methylpyridine	6-Bromo-3-chloro-2-methylpyridine	3-Bromo-6-chloro-2-methylpyridine
Structure			
IUPAC Name	3-bromo-2-chloro-6-methylpyridine[1]	6-bromo-3-chloro-2-methylpyridine	3-bromo-6-chloro-2-methylpyridine[2]
Common Synonyms	3-Bromo-2-chloro-6-picoline[3][4]	N/A	3-Bromo-6-chloro-2-picoline, 5-Bromo-2-chloro-6-methylpyridine[2]
CAS Number	185017-72-5[3][4][5] [6]	944317-27-5[7][8]	132606-40-7[2][9]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrCIN[3][4][6]	C <sub>6</sub> H <sub>5</sub> BrCIN[7][8]	C <sub>6</sub> H <sub>5</sub> BrCIN[2]
Molecular Weight	206.47 g/mol [3][4][6]	206.47 g/mol [7]	206.47 g/mol [2]
Appearance	Solid	Solid[10]	Yellow Liquid[2]
Melting Point	30-35 °C[11]	N/A	< 40 °C[2]
Boiling Point	Not specified	256.9 °C (predicted) [10]	220.6 °C[2]
SMILES	CC1=NC(=C(C=C1)Br)Cl[1]	CC1=C(C=CC(=N1)Br)Cl[8]	CC1=NC(=CC=C1Br)Cl

## Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of 3-Bromo-2-chloro-6-methylpyridine is efficiently achieved via a two-step process starting from the readily available 2-amino-6-methylpyridine.[11] This pathway leverages classic, reliable reactions in heterocyclic chemistry.

## Synthesis Workflow Diagram



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Caption: A two-step synthesis of 3-Bromo-2-chloro-6-methylpyridine.

## Step 1: Sandmeyer Reaction - Conversion of Amine to Chloride

The initial step involves converting the amino group of 2-amino-6-methylpyridine into a chloro group. This is a classic Sandmeyer reaction, proceeding through a diazonium salt intermediate.

**Protocol:**

- To a cooled (0-5 °C) solution of concentrated hydrochloric acid, add 2-amino-6-methylpyridine portion-wise while maintaining the temperature.
- Slowly add an aqueous solution of sodium nitrite ( $\text{NaNO}_2$ ) dropwise. The formation of the diazonium salt is critical and temperature control is essential to prevent premature decomposition.
- In a separate vessel, prepare a solution of copper(I) chloride ( $\text{CuCl}$ ) in hydrochloric acid.
- Slowly add the cold diazonium salt solution to the  $\text{CuCl}$  solution. Vigorous nitrogen gas evolution will be observed. This is the decomposition of the diazonium salt, catalyzed by copper, to form the C-Cl bond.
- After gas evolution ceases, the reaction is warmed to room temperature and then neutralized with a base (e.g., sodium bicarbonate).
- The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic extracts are washed, dried, and concentrated to yield crude 2-chloro-6-methylpyridine, which can be purified by distillation.

**Causality:** The Sandmeyer reaction is a reliable method for introducing halides onto an aromatic ring by replacing an amino group. The copper(I) catalyst is crucial for facilitating the single-electron transfer mechanism that leads to the substitution of the diazonium group with chloride.

## Step 2: Regioselective Electrophilic Bromination

The second step introduces a bromine atom onto the 2-chloro-6-methylpyridine ring. The existing substituents direct the incoming electrophile ( $\text{Br}^+$ ).

**Protocol:**

- Dissolve 2-chloro-6-methylpyridine in a suitable solvent like dichloromethane.
- Add anhydrous aluminum chloride ( $\text{AlCl}_3$ ) portion-wise.  $\text{AlCl}_3$  acts as a Lewis acid catalyst, polarizing the bromine molecule to create a stronger electrophile.

- Add a solution of bromine ( $\text{Br}_2$ ) in the same solvent dropwise at a controlled temperature.
- The reaction is monitored by TLC or GC until the starting material is consumed.[\[11\]](#)
- The reaction is quenched carefully with water or a reducing agent solution (e.g., sodium thiosulfate) to destroy excess bromine.
- The product is extracted, and the organic layer is washed, dried, and concentrated. The final product, 3-Bromo-2-chloro-6-methylpyridine, is typically purified by column chromatography or crystallization.

Causality: The directing effects of the substituents on the pyridine ring govern the regioselectivity. The chlorine atom at C2 and the nitrogen atom are deactivating, while the methyl group at C6 is weakly activating. The bromination occurs preferentially at the C3 position due to the electronic and steric environment of the ring, leading to the desired product. [\[11\]](#)

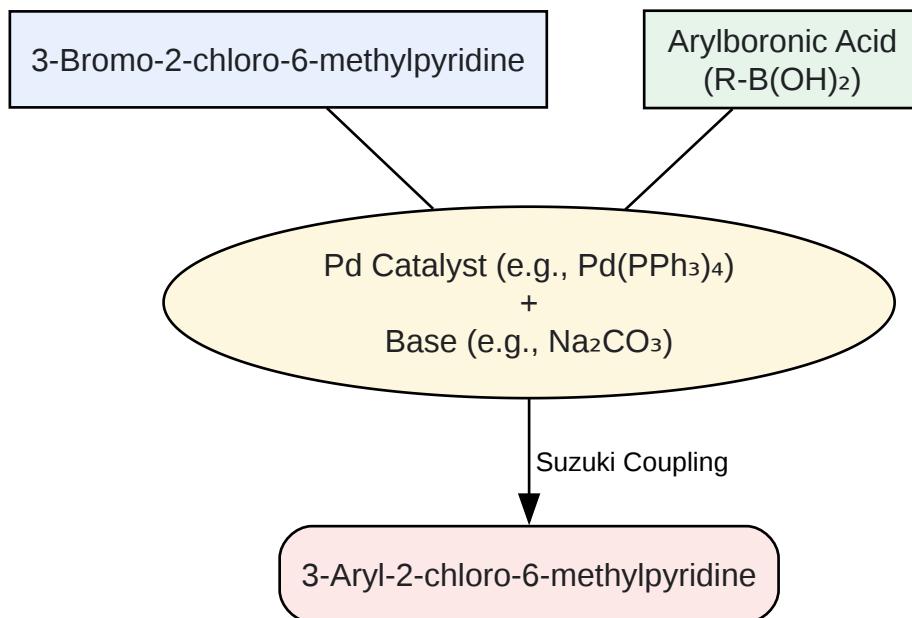
## Part 3: Applications in Medicinal Chemistry and Drug Discovery

3-Bromo-2-chloro-6-methylpyridine is a highly valued building block due to the differential reactivity of its two halogen atoms. The bromine atom at the 3-position is more susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), while the chlorine atom at the 2-position is more amenable to nucleophilic aromatic substitution.[\[11\]](#)[\[12\]](#) This orthogonal reactivity allows for sequential, site-selective functionalization, making it a powerful tool for building molecular complexity.

This intermediate is instrumental in synthesizing scaffolds for therapeutic areas such as oncology and central nervous system (CNS) disorders.[\[11\]](#)

### Application Workflow: Suzuki Cross-Coupling

The C-Br bond is selectively targeted in palladium-catalyzed Suzuki couplings to form a new C-C bond, leaving the C-Cl bond intact for subsequent reactions.



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Caption: Selective Suzuki coupling at the C3-Br position.

## Part 4: Safety and Handling

Proper handling of halogenated pyridines is essential due to their potential toxicity and reactivity.

- Hazard Identification: This compound is classified as harmful or toxic if swallowed (H301/H302), causes skin irritation (H315), and can cause serious eye damage or irritation (H318/H319).<sup>[1]</sup> May cause respiratory irritation (H335).
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields conforming to EN166 standards, and a lab coat.<sup>[13]</sup>
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.<sup>[13][14]</sup>
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.<sup>[13]</sup>

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## References

- 1. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. chemscene.com [chemscene.com]
- 4. 185017-72-5 | MFCD03095218 | 3-Bromo-2-Chloro-6-Picoline [aaronchem.com]
- 5. 185017-72-5 | CAS DataBase [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 6-Bromo-3-chloro-2-methylpyridine - Amerigo Scientific [amerigoscientific.com]
- 8. achmem.com [achmem.com]
- 9. 3-Bromo-6-chloro-2-methylpyridine | 132606-40-7 [chemicalbook.com]
- 10. 6-Bromo-2-chloro-3-methylpyridine | 1211539-10-4 [sigmaaldrich.com]
- 11. 3-Bromo-2-chloro-6-methylpyridine | High-Purity Reagent [benchchem.com]
- 12. indiamart.com [indiamart.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
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